REACTION_SMILES
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[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:7][S:8]([CH3:9])=[O:10].[Cl:11][c:12]1[c:13]2[c:14]([s:15][c:16]1[CH2:17][CH2:18][CH2:19][OH:20])[cH:21][cH:22][cH:23][cH:24]2.[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[Cl:32][CH2:33][Cl:34].[OH2:35]>>[Cl:11][c:12]1[c:13]2[c:14]([s:15][c:16]1[CH2:17][CH2:18][CH:19]=[O:20])[cH:21][cH:22][cH:23][cH:24]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCc1sc2ccccc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=CCCc1sc2ccccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |